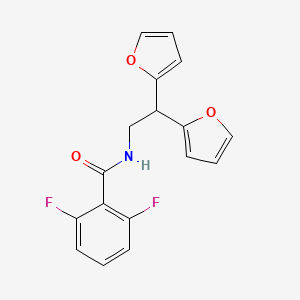

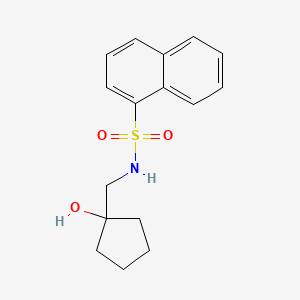

2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to the target compound, generally involves the reaction of appropriate precursors such as amino phenols with carbonyl compounds followed by cyclization. For instance, Kakanejadifard et al. (2013) described the preparation of Schiff base compounds from the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde in methanol, which highlights a method potentially relevant to synthesizing similar structures (Kakanejadifard et al., 2013).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as IR, UV–Vis, NMR spectroscopy, and sometimes crystallography. These methods provide insight into the compound's structural features, including the presence of specific functional groups, molecular geometry, and electron distribution, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Oxadiazole derivatives can participate in various chemical reactions, contributing to their versatility in synthetic chemistry and material science. The presence of amino and phenol groups in the molecule allows for further functionalization through substitution reactions, enabling the synthesis of a wide array of derivatives with different chemical and physical properties.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents on the oxadiazole ring and the phenol moiety. These properties are crucial for the compound's application in material science and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity of the phenol and amino groups, reactivity of the oxadiazole ring, and potential for hydrogen bonding, dictate the compound's behavior in chemical reactions and its interactions with biological systems. The oxadiazole ring is known for its electron-withdrawing nature, affecting the electron density around the molecule and its reactivity.

References:

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Derivatives for Industrial Applications : 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol derivatives have been synthesized and characterized for potential industrial applications. The characterization involved 1HNMR, 13CNMR, IR, LCMS tests, and photoluminescence spectrum analysis to examine their chemical, structural, and optical properties, suggesting potential in photoelectronic devices (Shafi et al., 2021).

Antibacterial Properties

- Structural Characterization and Antibacterial Applications : Research on certain derivatives has revealed their antibacterial properties against both gram-positive and gram-negative bacteria, specifically Staphylococcus aureus and Bacillus cereus, indicating potential in developing new antibacterial agents (Kakanejadifard et al., 2013).

Antimicrobial Activities

- Synthesis and Evaluation of Antimicrobial Activities : A series of new derivatives have been synthesized and evaluated for their antimicrobial efficacy against various pathogenic strains, suggesting their potential as antimicrobial agents (Karabasanagouda et al., 2007).

Photoelectronic Applications

- Potential in Photoelectronic Devices : The absorption peak identified in the PL spectrum of certain derivatives suggests their potential use in photoelectronic devices, offering opportunities for development in this field (Shafi et al., 2021).

Antioxidant Activity

- Antioxidant Properties : Research on the synthesis and antioxidant activity of specific derivatives has identified compounds with significant free-radical scavenging ability, indicating potential applications in antioxidant formulations (Koshelev et al., 2020).

Anticancer Potential

- Evaluation of Anticancer Activity : Certain derivatives have been tested against various cancer cell lines, showing significant anticancer activity, suggesting their potential as anticancer agents (Ahsan et al., 2020).

Metal Complex Formation and Chelating Properties

- Chelating Properties of Transition Metal Chelates : Studies have been conducted on the chelating properties of transition metal chelates derived from this compound, revealing their potential in this area (Varde & Acharya, 2017).

Mechanism of Action

Target of Action

It’s worth noting that oxadiazole derivatives, which include this compound, have been reported to possess a broad spectrum of biological activity . They have shown significant antibacterial activity against Salmonella typhi , suggesting that the bacterial cells could be the primary targets.

Mode of Action

Oxadiazole derivatives have been known to interact with their targets, causing changes that lead to their biological activity . The interaction could involve binding to specific receptors or enzymes, disrupting their normal function.

Biochemical Pathways

Given the reported antibacterial activity of similar oxadiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial death.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol are not explicitly mentioned in the available literature. These properties are crucial in determining the bioavailability of the compound. In silico predictions suggest that similar compounds have favorable oral bioavailability .

Result of Action

Based on the reported antibacterial activity of similar oxadiazole derivatives , the compound likely leads to bacterial death, which would be the ultimate result of its action.

Future Directions

Oxadiazoles and their derivatives have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, because of their extensive and powerful activity . Several oxadiazole compounds with di-, tri-, aromatic- and heterocyclic substitutions have been found to have strong anticancer properties . These substituted oxadiazoles have contributed to the discovery and development of anticancer drugs and have diverse mechanisms of action . Therefore, the future directions in the research of oxadiazoles and their derivatives could involve further exploration of their anticancer properties and potential applications in cancer treatment.

properties

IUPAC Name |

2-amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-9-12-13-10(15-9)6-3-4-8(14)7(11)5-6/h3-5,14H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJZHSRMPGCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)

![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)

![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)